molecular formula C10H12N2O2 B13221991 5-Amino-3-methoxy-2-(methoxymethyl)benzonitrile

5-Amino-3-methoxy-2-(methoxymethyl)benzonitrile

Cat. No.: B13221991
M. Wt: 192.21 g/mol
InChI Key: REPMMXVUVNIXGR-UHFFFAOYSA-N
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Description

5-Amino-3-methoxy-2-(methoxymethyl)benzonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzonitrile, characterized by the presence of amino, methoxy, and methoxymethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methoxy-2-(methoxymethyl)benzonitrile typically involves the following steps:

    Nitration: The starting material, 3-methoxybenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methoxy-2-(methoxymethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-methoxy-2-(methoxymethyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-methoxy-2-(methoxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methoxymethyl groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzonitrile: Lacks the methoxy and methoxymethyl groups, resulting in different chemical properties and reactivity.

    3-Methoxybenzonitrile: Lacks the amino and methoxymethyl groups, affecting its biological activity and applications.

    5-Amino-2-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxymethyl group, leading to different reactivity and applications.

Uniqueness

5-Amino-3-methoxy-2-(methoxymethyl)benzonitrile is unique due to the combination of amino, methoxy, and methoxymethyl groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-amino-3-methoxy-2-(methoxymethyl)benzonitrile

InChI

InChI=1S/C10H12N2O2/c1-13-6-9-7(5-11)3-8(12)4-10(9)14-2/h3-4H,6,12H2,1-2H3

InChI Key

REPMMXVUVNIXGR-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=C1OC)N)C#N

Origin of Product

United States

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